

# In-Depth Technical Guide: Biological Activity and Targets of TNK-6123

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## Compound of Interest

Compound Name: TNK-6123

Cat. No.: B1681325

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## Executive Summary

**TNK-6123** is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating significant promise in combating drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). As an analogue of Emivirine (also known as MKC-442), **TNK-6123** was specifically engineered to exhibit enhanced inhibitory activity against clinically relevant HIV-1 mutants, including those harboring the Lys103Asn (K103N) and Tyr181Cys (Y181C) mutations in the reverse transcriptase (RT) enzyme. This document provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies associated with the characterization of **TNK-6123**.

## Core Biological Activity and Molecular Target

**TNK-6123**'s primary biological activity is the potent and specific inhibition of HIV-1 replication. [1] Its molecular target is the viral enzyme HIV-1 Reverse Transcriptase (RT), a critical component of the viral life cycle responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), **TNK-6123** is not incorporated into the nascent viral DNA chain. Instead, it binds to a hydrophobic, allosteric pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site. This

binding event induces a conformational change in the enzyme, which distorts the active site and ultimately inhibits the DNA polymerization process.

## Quantitative Analysis of Biological Activity

While specific quantitative data for **TNK-6123** is limited in publicly accessible literature, its activity has been characterized relative to its parent compound, Emivirine (MKC-442), and in the context of related analogues like GCA-186.

Key finding: **TNK-6123** has demonstrated an approximately 30-fold greater inhibitory effect than Emivirine against HIV-1 strains carrying the Tyr181Cys and Lys103Asn mutations. The tables below summarize the available quantitative data for related compounds to provide a comparative context for the potency of **TNK-6123**.

Table 1: Antiviral Activity of GCA-186 (a related Emivirine analogue) against HIV-1 Strains

HIV-1 Strain	EC50 (nM)
IIIB (Wild-Type)	1
IIIB-R (Y181C)	180
NL4-3 (Wild-Type)	1
NL4-3 (K103N)	40

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.

Table 2: Inhibitory Activity of Emivirine (MKC-442) against HIV-1 Reverse Transcriptase

Parameter	Value (μM)
Ki (dTTP-dependent DNA polymerase activity)	0.20
Ki (dGTP-dependent RNA polymerase activity)	0.01

Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.

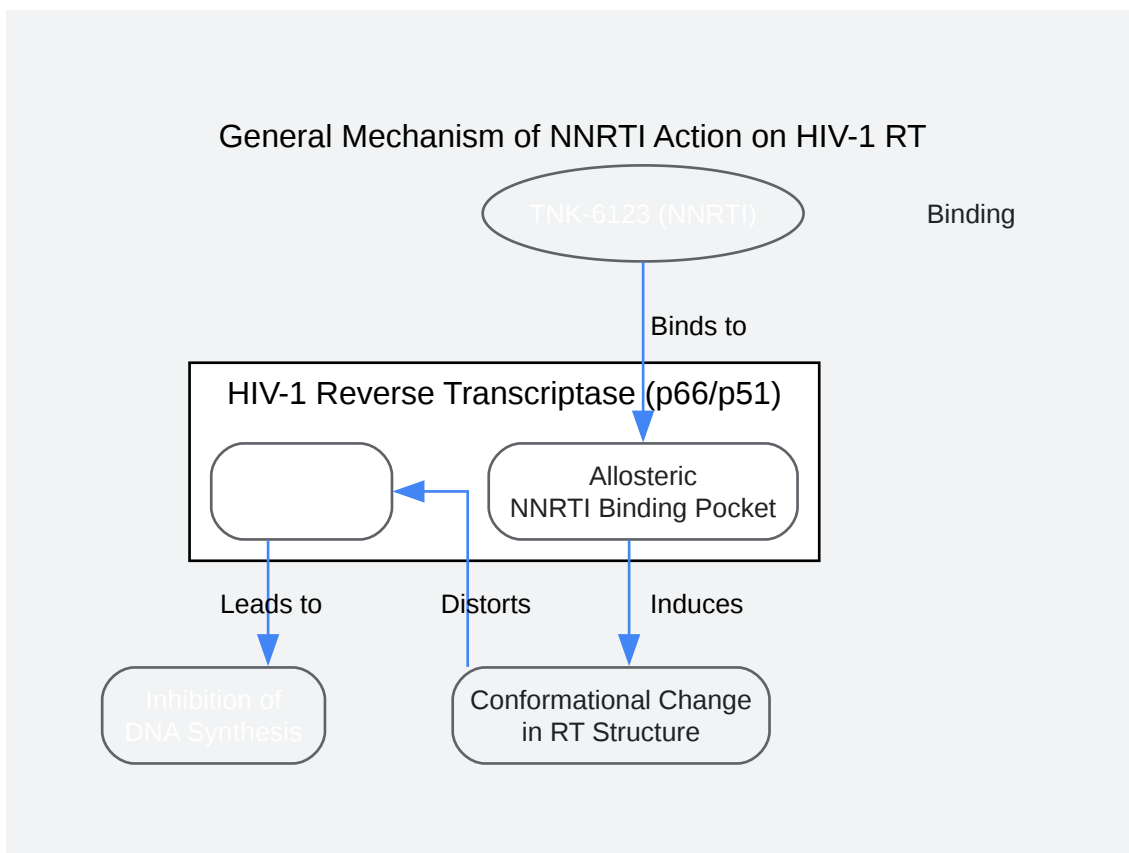
## Mechanism of Action and Structural Insights

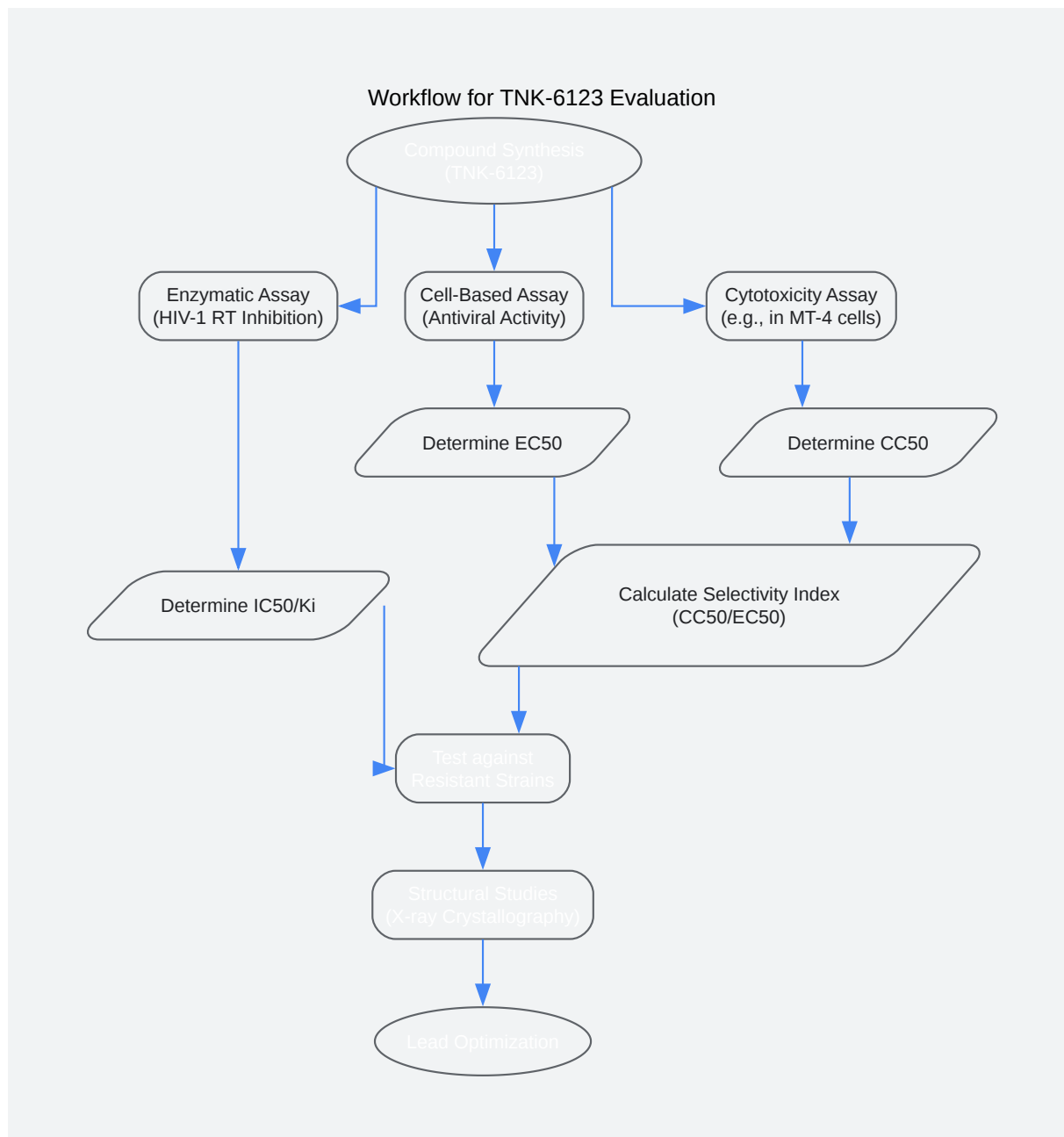
The enhanced efficacy of **TNK-6123** against resistant HIV-1 strains is attributed to its unique structural design. The introduction of a C6 thiocyclohexyl group was intended to provide greater flexibility, allowing the molecule to adapt to the altered topography of the NNRTI binding pocket in mutant reverse transcriptase enzymes.

The binding mode of **TNK-6123** to HIV-1 RT has been confirmed by X-ray crystallography, and the corresponding structure is available in the Protein Data Bank under the accession code 1c1c. This structural data provides a detailed understanding of the molecular interactions between **TNK-6123** and the amino acid residues within the NNRTI binding pocket, including those implicated in drug resistance.

## Signaling Pathway of NNRTI Inhibition

The following diagram illustrates the general mechanism of action for NNRTIs, including **TNK-6123**, at the molecular level.





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## References

- 1. Assay: Antiviral activity against HIV1 NL4-3 infected in human MT4 cells assessed as reduction in virus-induced cytopathic effect after 5 days by MTT... - ChEMBL [ebi.ac.uk]
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